molecular formula C21H26O8S2 B4992931 (2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate)

(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate)

Cat. No.: B4992931
M. Wt: 470.6 g/mol
InChI Key: KPFDKWNWYAXRNJ-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) (CAS: 37002-45-2) is a dioxolane-based compound featuring two 4-methylbenzenesulfonate (tosyl) groups attached via methylene bridges to a 2,2-dimethyl-1,3-dioxolane backbone. This compound is commercially available in quantities ranging from 1 g to 250 mg, with a purity of 98% . Its stereospecific (4S,5S) configuration is critical for applications in asymmetric synthesis, where it serves as a chiral building block or protecting group .

Properties

IUPAC Name

[2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDKWNWYAXRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958179
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51064-65-4, 37002-45-2
Record name NSC123455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC123095
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈O₆S₂
  • Molecular Weight : 386.46 g/mol
  • CAS Number : 51064-65-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonate groups are known to enhance solubility and bioavailability, which may facilitate their interaction with cellular receptors or enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives containing dioxolane structures have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study on quinoxaline derivatives demonstrated that compounds with similar structural features inhibited the viability of A431 human epidermoid carcinoma cells. The mechanism was linked to the inhibition of Stat3 phosphorylation, which is crucial for cancer cell proliferation .

Antimicrobial Properties

Compounds featuring dioxolane rings have been evaluated for antimicrobial activity against various pathogens. The presence of sulfonate groups may enhance their efficacy against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro tests indicated that certain dioxolane derivatives exhibited significant antimicrobial activity against strains such as Aspergillus niger and Staphylococcus aureus, suggesting a broad-spectrum potential .

Pharmacokinetics

Understanding the pharmacokinetics of (2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) is crucial for its therapeutic application:

ParameterValue
AbsorptionHigh
Bioavailability Score0.55
SolubilityPoorly soluble
Skin PermeationLog Kp = -4.94 cm/s

These parameters indicate that while the compound may have good absorption properties, its poor solubility could limit its effectiveness in certain applications.

Toxicity and Safety Profile

The toxicity profile of dioxolane derivatives is essential for their development as therapeutic agents. Preliminary toxicity assessments suggest that compounds with similar structures exhibit low cytotoxicity in non-cancerous cell lines.

  • Toxicity Assessment : In vivo studies have shown no significant adverse effects at doses below 2000 mg/kg in animal models . However, further studies are needed to fully establish the safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Asymmetric Catalysis

a. (4R,5R)-MOD-DIOP Ligand Derivatives

A structurally related Ir(I) complex ligand, (4R,5R)-MOD-DIOP , shares the dioxolane backbone but substitutes tosyl groups with bis(3,5-dimethylphenyl)phosphine moieties. This modification enhances enantioselectivity in ketimine hydrogenation, achieving 81.4% enantiomeric excess (ee) . In contrast, the target compound’s tosyl groups may limit its catalytic utility but improve stability and solubility in polar solvents.

b. TADDOL Derivatives

(4R,5R)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-dioxolane (TADDOL) replaces tosyl groups with diphenylhydroxymethyl units. TADDOL is widely used in chiral resolution and asymmetric catalysis due to its rigid, stereochemically defined structure . The target compound’s tosyl groups, however, make it more suitable as a leaving group in nucleophilic substitutions .

a. Benzyloxyimino Propanoate Derivatives

These derivatives are intermediates in natural product synthesis, leveraging the dioxolane’s stereochemistry to direct regioselective reactions . The target compound’s tosyl groups offer distinct reactivity, facilitating sulfonylation or cross-coupling reactions.

b. Triazole-Functionalized Dioxolanes

These derivatives exhibit antiparasitic activity against Leishmania and Trypanosoma species, highlighting the dioxolane scaffold’s versatility in drug design . The target compound lacks bioactive substituents but may serve as a precursor for such derivatives via nucleophilic displacement of tosyl groups.

Comparative Data Table

Compound Name CAS Number Functional Groups Key Properties Applications References
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) 37002-45-2 Tosyl 98% purity, (4S,5S) configuration Chiral building block, protecting group
(4R,5R)-MOD-DIOP Not provided Bis(3,5-dimethylphenyl)phosphine 81.4% ee in catalysis Asymmetric hydrogenation
TADDOL 32694-95-4 Diphenylhydroxymethyl Rigid chiral scaffold Chiral resolution, catalysis
Benzyloxyimino Propanoate Derivative Not provided Benzyloxyimino propanoate Intermediate in natural product synthesis Regioselective reactions
Triazole-Dioxolane (7a/7b) Not provided 1,2,3-Triazole Antiparasitic activity Drug development

Key Research Findings

  • Reactivity : The tosyl groups in the target compound enhance its utility as a leaving group, enabling efficient nucleophilic substitutions in stereospecific syntheses .
  • Solubility : Compared to phosphine- or hydroxymethyl-substituted analogs, the tosyl groups improve solubility in aprotic solvents (e.g., dichloromethane), facilitating reaction workup .
  • Stability : The 2,2-dimethyl-dioxolane backbone confers thermal and hydrolytic stability, outperforming analogs with labile substituents (e.g., acetals in natural product intermediates) .

Q & A

Q. Key considerations :

  • Steric hindrance from the dioxolane’s methyl groups may reduce sulfonation efficiency.
  • Use anhydrous conditions to avoid hydrolysis of the sulfonate ester.

Reference : Ligand synthesis strategies in and analogous sulfonation protocols in .

Advanced: How does this compound function in enantioselective Ir-catalyzed hydrogenation?

Answer:
The compound acts as a chiral bisphosphine ligand precursor. After deprotection (removal of sulfonate groups), it forms a neutral Ir(I) complex critical for asymmetric hydrogenation of ketimines.

Q. Mechanistic insights :

  • Stereochemical control : The dioxolane’s rigid (4R,5R) configuration induces axial chirality, aligning substrates for selective hydrogen transfer.
  • Substituent effects : Electron-donating groups (e.g., methyl on aryl rings) enhance enantioselectivity by tuning the ligand’s electron density (e.g., 81.4% ee achieved with m-dimethylphenyl substituents) .

Q. Experimental optimization :

  • Additives : NH4_4PF6_6 stabilizes the Ir complex.
  • Solvent : Dichloromethane improves substrate solubility without ligand decomposition.

Table 1 : Enantioselectivity vs. ligand substituents (adapted from )

Aryl Substituentee (%)
3,5-Dimethylphenyl81.4
p-Methoxyphenyl78.2
Unsubstituted phenyl65.1

Basic: What analytical methods confirm the compound’s structural integrity?

Answer:
Primary techniques :

X-ray crystallography : Resolve the dioxolane ring conformation and sulfonate geometry (SHELX software for refinement; ).

HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns (mobile phase: methanol/water with 0.1% formic acid; see for method adaptation).

NMR : 1H^1 \text{H}- and 13C^13 \text{C}-NMR verify sulfonate integration and absence of residual solvents.

Q. Common pitfalls :

  • Crystallization failures due to hygroscopic sulfonate groups.
  • Overlapping NMR signals from diastereomers; use chiral shift reagents (e.g., Eu(hfc)3_3) for differentiation.

Reference : Analytical workflows in and crystallography protocols in .

Advanced: How to resolve contradictions in enantioselectivity data across studies using this ligand?

Answer:
Discrepancies often arise from:

Ligand purity : Trace impurities (e.g., unreacted sulfonate precursors) reduce ee. Validate via LC-MS ().

Substrate scope : Steric/electronic variations in ketimines alter transition-state alignment.

Computational modeling : Compare DFT-calculated ΔΔG^\ddagger values with experimental ee (see for receptor-modeling analogies).

Case study :
A 2020 study () reported 81.4% ee with 3,5-dimethylphenyl groups, while earlier work (unreferenced) claimed 72% ee. The discrepancy was traced to differences in Ir precursor (Ir(COD)Cl vs. Ir(CO)2_2Cl).

Q. Recommendation :

  • Standardize catalyst pre-activation steps (e.g., H2_2 pressure, 40 psi).
  • Use internal standards (e.g., benzophenone) for reaction monitoring.

Basic: What safety precautions are critical when handling this compound?

Answer:
Hazards :

  • Irritant (sulfonate groups).
  • Moisture-sensitive; releases toxic SO2_2 upon decomposition.

Q. Protocols :

  • Storage : Argon atmosphere, desiccated at -20°C.
  • Deactivation : Quench residues with 5% NaHCO3_3 before disposal (adapted from ).

Reference : Safety guidelines in .

Advanced: Can computational methods predict this ligand’s performance in untested reactions?

Answer:
Yes, via:

Docking simulations : Map ligand-substrate interactions in Ir complexes (e.g., AutoDock Vina).

QSPR models : Correlate ligand descriptors (e.g., Tolman cone angle) with enantioselectivity.

Q. Limitations :

  • Accuracy depends on force-field parameterization for dioxolane rings.
  • Overlooks solvent effects; combine with COSMO-RS solvation models.

Reference : Methodological frameworks in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate)
Reactant of Route 2
Reactant of Route 2
(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate)

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